molecular formula C12H19NO B2948575 4-[Benzyl(methyl)amino]butan-1-ol CAS No. 98901-97-4

4-[Benzyl(methyl)amino]butan-1-ol

Cat. No.: B2948575
CAS No.: 98901-97-4
M. Wt: 193.29
InChI Key: GIHDZILODHAINX-UHFFFAOYSA-N
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Description

4-[Benzyl(methyl)amino]butan-1-ol is an organic compound with the molecular formula C12H19NO It is a derivative of butanol, featuring a benzyl group and a methylamino group attached to the butanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[Benzyl(methyl)amino]butan-1-ol typically involves the reaction of 4-chlorobutan-1-ol with benzylmethylamine. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to promote the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Purification steps such as distillation or recrystallization are employed to isolate the compound from reaction by-products.

Chemical Reactions Analysis

Types of Reactions

4-[Benzyl(methyl)amino]butan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens or sulfonyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of benzylmethylamino butanone or benzylmethylamino butanal.

    Reduction: Formation of benzylmethylamine.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-[Benzyl(methyl)amino]butan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties, such as acting as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[Benzyl(methyl)amino]butan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The benzyl and methylamino groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Benzylamino-1-butanol: Similar structure but lacks the methyl group on the amino nitrogen.

    4-(Isopropyl(methyl)amino)butan-1-ol: Features an isopropyl group instead of a benzyl group.

    4-(Phenylmethyl)amino-1-butanol: Similar structure with a phenylmethyl group.

Uniqueness

4-[Benzyl(methyl)amino]butan-1-ol is unique due to the presence of both benzyl and methyl groups on the amino nitrogen, which can influence its chemical reactivity and biological activity. This combination of functional groups provides distinct properties that can be leveraged in various applications.

Properties

IUPAC Name

4-[benzyl(methyl)amino]butan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO/c1-13(9-5-6-10-14)11-12-7-3-2-4-8-12/h2-4,7-8,14H,5-6,9-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIHDZILODHAINX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCCCO)CC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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